molecular formula C7H14N2O B14156003 3,5-Dimethyl-1-nitrosopiperidine CAS No. 78338-32-6

3,5-Dimethyl-1-nitrosopiperidine

Cat. No.: B14156003
CAS No.: 78338-32-6
M. Wt: 142.20 g/mol
InChI Key: QGLSEFISGRBIML-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-nitrosopiperidine is a nitrosamine compound characterized by a piperidine ring substituted with two methyl groups at the 3 and 5 positions and a nitroso group at the 1 position. Nitrosamines, including this compound, are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences .

Preparation Methods

The synthesis of 3,5-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 3,5-dimethylpiperidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction is usually conducted at low temperatures to control the reaction rate and yield .

Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation processes but on a larger scale. These methods require stringent control of reaction conditions to ensure safety and product purity due to the hazardous nature of nitrosamines .

Chemical Reactions Analysis

3,5-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dimethyl-1-nitrosopiperidine is primarily studied for its carcinogenic properties. It serves as a model compound in research focused on understanding the mechanisms of nitrosamine-induced carcinogenesis. This compound is used in studies involving:

Mechanism of Action

The carcinogenic effects of 3,5-Dimethyl-1-nitrosopiperidine are primarily due to its metabolic activation. Under physiological conditions, this compound undergoes cytochrome P450-mediated hydroxylation at the carbon atoms adjacent to the nitroso group, forming α-hydroxy derivatives. These derivatives can further react with DNA, leading to mutations and carcinogenesis. The molecular targets include DNA bases, and the pathways involved are related to DNA repair and apoptosis .

Comparison with Similar Compounds

3,5-Dimethyl-1-nitrosopiperidine is structurally similar to other nitrosamines such as N-nitrosopiperidine and N-nitrosopyrrolidine. it is unique due to the presence of two methyl groups, which can influence its reactivity and biological effects. Similar compounds include:

These comparisons highlight the distinct properties and potential risks associated with this compound.

Properties

CAS No.

78338-32-6

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3,5-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3

InChI Key

QGLSEFISGRBIML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)N=O)C

vapor_pressure

0.03 [mmHg]

Origin of Product

United States

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